molecular formula C16H13BrN2 B8705843 1-benzhydryl-4-bromo-1H-pyrazole

1-benzhydryl-4-bromo-1H-pyrazole

Cat. No.: B8705843
M. Wt: 313.19 g/mol
InChI Key: PEOMIDHKGAVXPS-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-bromo-1H-pyrazole is a brominated pyrazole derivative characterized by a benzhydryl (diphenylmethyl) substituent at the N1 position and a bromine atom at the C4 position of the pyrazole ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

1-benzhydryl-4-bromopyrazole

InChI

InChI=1S/C16H13BrN2/c17-15-11-18-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H

InChI Key

PEOMIDHKGAVXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C=N3)Br

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-4-bromo-1H-pyrazole

  • Structural Differences : Substitution of benzhydryl with a benzyl group reduces steric bulk.
  • Synthesis : Prepared via alkylation of 3,5-dimethylpyrazole with benzyl chloride, followed by bromination using NaCl in water/ethyl acetate .
  • Key Properties :
    • Molecular Weight: 237.1 g/mol (vs. ~353 g/mol for benzhydryl analog).
    • Reactivity: The benzyl group may enhance solubility in polar solvents compared to the hydrophobic benzhydryl group.
  • Applications : Used as a building block in medicinal chemistry, though less steric hindrance may limit its utility in targeted binding applications .

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

  • Structural Differences : Cyclopropylmethyl substituent introduces a small, rigid group.
  • Synthesis : Commercial availability (CAS 1216152-26-9) suggests straightforward alkylation of pyrazole with cyclopropylmethyl bromide .
  • Key Properties: Molecular Weight: 201.1 g/mol.
  • Applications : Likely used in fragment-based drug discovery due to its compact structure .

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

  • Structural Differences : Methoxy group at C3 and phenyl at N1.
  • Synthesis : Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/MeI .
  • Key Properties :
    • Spectroscopic Data: ¹H NMR (CDCl₃): δ 7.8 (s, 1H, pyrazole-H), 7.5–7.3 (m, 5H, phenyl-H) .
    • Reactivity: Methoxy group directs electrophilic substitution, contrasting with bromine’s leaving-group propensity in the benzhydryl analog.
  • Applications : Intermediate in synthesizing bioactive molecules with reported antimicrobial activity .

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

  • Structural Differences : Bromine at C5 and nitrile at C4.
  • Synthesis : Bromination of 1-phenylpyrazole followed by cyanation.
  • Key Properties :
    • Molecular Weight: 247.1 g/mol.
    • Electronic Effects: Nitrile group withdraws electron density, altering reactivity compared to the benzhydryl analog.
  • Applications : Used in heterocyclic chemistry for constructing fused ring systems .

Comparative Analysis Table

Compound Name Substituents (N1/C4) Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Applications
1-Benzhydryl-4-bromo-1H-pyrazole Benzhydryl/Br ~353 Bromine Likely alkylation of pyrazole precursor Pharmaceutical intermediates
1-Benzyl-4-bromo-1H-pyrazole Benzyl/Br 237.1 Bromine Alkylation with benzyl chloride/NaCl Organic building blocks
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole Cyclopropylmethyl/Br 201.1 Bromine Commercial alkylation protocols Fragment-based drug design
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Phenyl/Br, OMe 253.1 Methoxy, Bromine NaH/MeI methylation Antimicrobial agents
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Phenyl/Br, CN 247.1 Nitrile, Bromine Bromination/cyanation Heterocyclic synthesis

Key Research Findings

  • Electronic Effects : Bromine at C4 in pyrazoles acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), with reactivity modulated by N1 substituents .

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